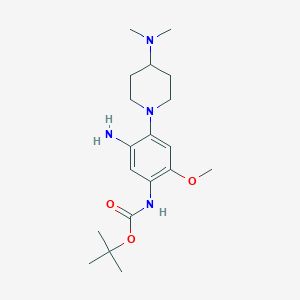
tert-Butyl (5-amino-4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)carbamate
Descripción general
Descripción
The compound contains several functional groups including a tert-butyl group, an amino group, a methoxy group, and a carbamate group. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The amino group (-NH2) and the methoxy group (-OCH3) are common in many organic compounds and can participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The compound contains several functional groups that could potentially react under certain conditions. For example, the amino group could participate in acid-base reactions, and the carbamate group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar groups like the carbamate could impact its solubility .Aplicaciones Científicas De Investigación
Chemical Transformations
The tert-butyl group is commonly employed in chemical reactions. Its steric bulkiness affects reaction rates, selectivity, and product formation. Researchers explore its use as a protecting group for functional moieties during synthesis. For instance, tert-butyl esters protect carboxylic acids, allowing selective deprotection later in the synthesis process .
Biocatalysis
The tert-butyl group’s unique reactivity extends to biocatalytic processes. Enzymes can recognize and interact with this bulky moiety, making it valuable in designing enzyme inhibitors or substrates. Understanding its interactions with enzymes aids drug development and bioengineering .
Biosynthetic Pathways
In nature, the tert-butyl group appears in various biosynthetic pathways. Investigating its role in natural products and secondary metabolites sheds light on biological processes. Researchers study its presence in alkaloids, polyketides, and other bioactive compounds .
Biodegradation Studies
Understanding how tert-butyl-containing compounds degrade in the environment is crucial. Researchers explore microbial degradation pathways, enzymatic reactions, and the fate of these molecules in soil, water, and air. Such insights inform environmental risk assessments .
FLT3 Inhibition (Leukemia Research)
Novel derivatives containing the tert-butyl group have been designed as FLT3 inhibitors. FLT3 overexpression plays a critical role in acute myeloid leukemia (AML) progression. Researchers synthesized N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives to target FLT3 and potentially combat AML .
Medicinal Chemistry
The tert-butyl group influences drug properties, including solubility, lipophilicity, and metabolic stability. Medicinal chemists incorporate it strategically to enhance drug candidates. By understanding its impact on pharmacokinetics and pharmacodynamics, researchers optimize drug design .
Direcciones Futuras
Mecanismo De Acción
Target of Action
A similar compound, n-(5-(tert-butyl)isoxazol-3-yl)-nʹ-phenylurea, has been reported to inhibit flt3 . FLT3 is a receptor tyrosine kinase that plays a critical role in the development and progress of acute myeloid leukemia .
Mode of Action
The tert-butyl group might also contribute to the unique reactivity pattern of the compound .
Biochemical Pathways
The tert-butyl group is known to have implications in various biosynthetic and biodegradation pathways .
Result of Action
Based on the potential target of action (flt3), it can be inferred that the compound might have an impact on the progression of diseases like acute myeloid leukemia .
Propiedades
IUPAC Name |
tert-butyl N-[5-amino-4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O3/c1-19(2,3)26-18(24)21-15-11-14(20)16(12-17(15)25-6)23-9-7-13(8-10-23)22(4)5/h11-13H,7-10,20H2,1-6H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRXUMZQMDQKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N)N2CCC(CC2)N(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001111155 | |
| Record name | Carbamic acid, N-[5-amino-4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-amino-4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)carbamate | |
CAS RN |
1894234-35-5 | |
| Record name | Carbamic acid, N-[5-amino-4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1894234-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[5-amino-4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




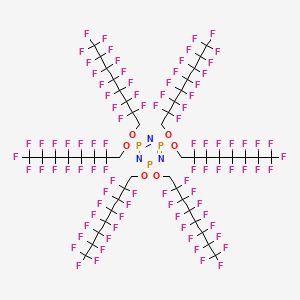
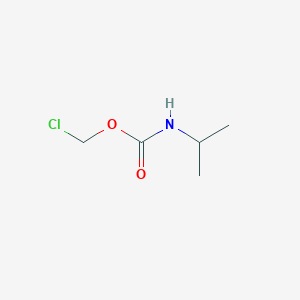
![1-[(2S)-piperidin-2-yl]ethan-1-one hydrochloride](/img/structure/B3048920.png)

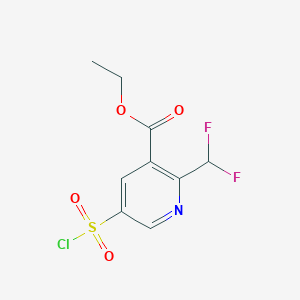
![4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B3048926.png)
![3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B3048927.png)
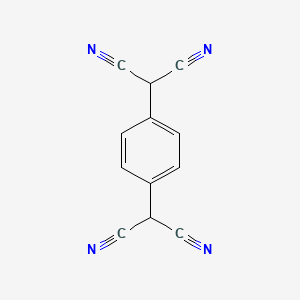
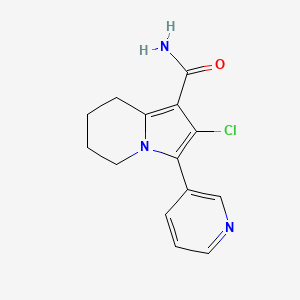

![8-Methyl-8-azabicyclo[3.2.1]octan-6-one](/img/structure/B3048935.png)

